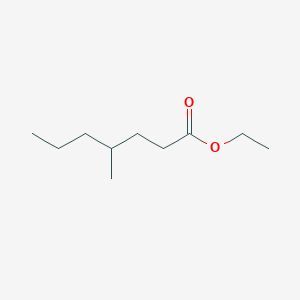
Methyl 2-(3-hydroxyoxetan-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(3-hydroxyoxetan-3-yl)acetate” is a chemical compound with the CAS Number: 2091517-94-9 . It has a molecular weight of 146.14 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H10O4 . The InChI code for this compound is 1S/C6H10O4/c1-9-5(7)2-6(8)3-10-4-6/h8H,2-4H2,1H3 .Applications De Recherche Scientifique
Production of Phenylacetic Acid Derivatives
Research involving Curvularia lunata has shown the production of various phenylacetic acid derivatives, highlighting the potential of certain microorganisms in synthesizing complex organic compounds that could be structurally related or relevant to the synthesis pathways involving Methyl 2-(3-hydroxyoxetan-3-yl)acetate. This indicates the potential application of this compound in producing specialized organic compounds through biotechnological methods (Varma et al., 2006).
Determination of Aminosugar Linkages in Glycolipids
The analysis of aminosugar linkages in glycolipids and its methodological advancements could be related to the analytical chemistry applications of this compound. Understanding the structural components of complex biomolecules could inform its use in the analysis or synthesis of similar structures (Stellner et al., 1973).
Enzymatic Hydrolysis in Drug Synthesis
The application of enzymatic hydrolysis for producing drug intermediates, as demonstrated in the production of anti-asthma drugs, presents a relevant field where this compound could be used. Its potential for involvement in enzymatic reactions to produce or modify pharmaceutical compounds suggests an area of significant research interest (Bevilaqua et al., 2004).
Catalytic Synthesis of Fragrance Compounds
The synthesis of compounds with blossom orange scent using acid solid catalysts hints at the potential for this compound to be used in the fragrance industry. This involves the acetalization reaction, which could be analogous to reactions involving this compound for producing esters or ethers with desirable olfactory properties (Climent et al., 2002).
Synthesis of Antioxidant Derivatives
The high-yielding synthesis of methyl orthoformate-protected hydroxytyrosol, an antioxidant, opens up the possibility for this compound to be utilized in the synthesis or modification of antioxidants. This could involve protection and deprotection strategies to stabilize sensitive compounds or to improve their bioavailability (Gambacorta et al., 2007).
Safety and Hazards
The safety and hazards of a chemical compound are typically determined by its physical and chemical properties, as well as how it interacts with biological systems. For “Methyl 2-(3-hydroxyoxetan-3-yl)acetate”, it’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Propriétés
IUPAC Name |
methyl 2-(3-hydroxyoxetan-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-5(7)2-6(8)3-10-4-6/h8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZHXQDGOYOBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(COC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2091517-94-9 |
Source


|
| Record name | methyl 2-(3-hydroxyoxetan-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769877.png)

![7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)


![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B2769885.png)
![N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide](/img/structure/B2769887.png)




![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2769894.png)
![N-(2,5-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2769895.png)